molecular formula C11H17NO3 B3335130 Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate CAS No. 104149-57-7

Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate

Cat. No.: B3335130
CAS No.: 104149-57-7
M. Wt: 211.26 g/mol
InChI Key: JAZIKWSZZFMXNO-UHFFFAOYSA-N
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Description

Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-11(13)10-8-6-4-2-3-5-7-9(8)15-12-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZIKWSZZFMXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2C1CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate
Reactant of Route 3
Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate
Reactant of Route 4
Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate
Reactant of Route 6
Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate

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